

Solubility of bis(2-ethoxyethyl) adipate in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-ethoxyethyl) adipate*

Cat. No.: *B086696*

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **Bis(2-ethoxyethyl) Adipate** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethoxyethyl) adipate (CAS No. 109-44-4), with the molecular formula $C_{14}H_{26}O_6$, is a diester of adipic acid and 2-ethoxyethanol.[1] Its structure, featuring a flexible aliphatic backbone and polar ether and ester functionalities, suggests its potential utility as a plasticizer, solvent, and formulation excipient in various industrial and pharmaceutical applications. A thorough understanding of its solubility in common organic solvents is a critical prerequisite for its effective use in formulation development, chemical synthesis, and purification processes.

This technical guide provides a comprehensive overview of the predicted solubility profile of **bis(2-ethoxyethyl) adipate** and presents a detailed experimental protocol for its quantitative determination. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers with the foundational knowledge and methodologies to generate this crucial data in-house.

Predicted Solubility Profile

The principle of "like dissolves like" serves as a primary guide for predicting the solubility of a compound. **Bis(2-ethoxyethyl) adipate** is a moderately polar molecule due to the presence of

two ester groups and two ether linkages. This structure suggests good miscibility with a wide range of common organic solvents. Conversely, its relatively large hydrocarbon content suggests limited solubility in highly polar solvents like water. The predicted qualitative solubility in various solvent classes is summarized in the table below.

Table 1: Predicted Qualitative Solubility of **Bis(2-ethoxyethyl) Adipate** in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
|---------------|--------------------------------------|----------------------|--|
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The ether and ester groups can form hydrogen bonds with the hydroxyl group of alcohols. Shorter-chain alcohols are expected to be excellent solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polarity of ketones is compatible with the ester and ether functionalities of bis(2-ethoxyethyl) adipate, allowing for strong dipole-dipole interactions. |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | As an ester itself, bis(2-ethoxyethyl) adipate is expected to be fully miscible with other low-molecular-weight esters due to similar intermolecular forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The presence of ether linkages in bis(2-ethoxyethyl) adipate makes it highly compatible with ether solvents. Adipate polyesters are often soluble in THF. ^[2] |

| | | | |
|------------------------|-----------------------------------|---------------------|--|
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble to Miscible | The non-polar hydrocarbon portions of the molecule will interact favorably with aromatic solvents via London dispersion forces. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like adipate esters. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderately Soluble | Solubility is expected to be lower in non-polar aliphatic hydrocarbons compared to more polar solvents, but the alkyl backbone should allow for some degree of miscibility. |
| Highly Polar Solvents | Water, Glycerol | Sparsely Soluble | While the ether and ester groups can interact with water, the large, non-polar hydrocarbon portion of the molecule is expected to significantly limit its aqueous solubility. Related adipate esters are insoluble in water. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[3][4][5] The following protocol is a detailed methodology for determining the solubility of **bis(2-ethoxyethyl) adipate**, a liquid, in various organic solvents.

1. Materials and Equipment:

- **Bis(2-ethoxyethyl) adipate** (high purity)
- Selected organic solvents (analytical grade)
- Glass vials or flasks with airtight screw caps or stoppers
- Orbital shaker or wrist-action shaker within a temperature-controlled incubator or water bath
- Analytical balance
- Pipettes and syringes
- Centrifuge (optional, for phase separation)
- Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

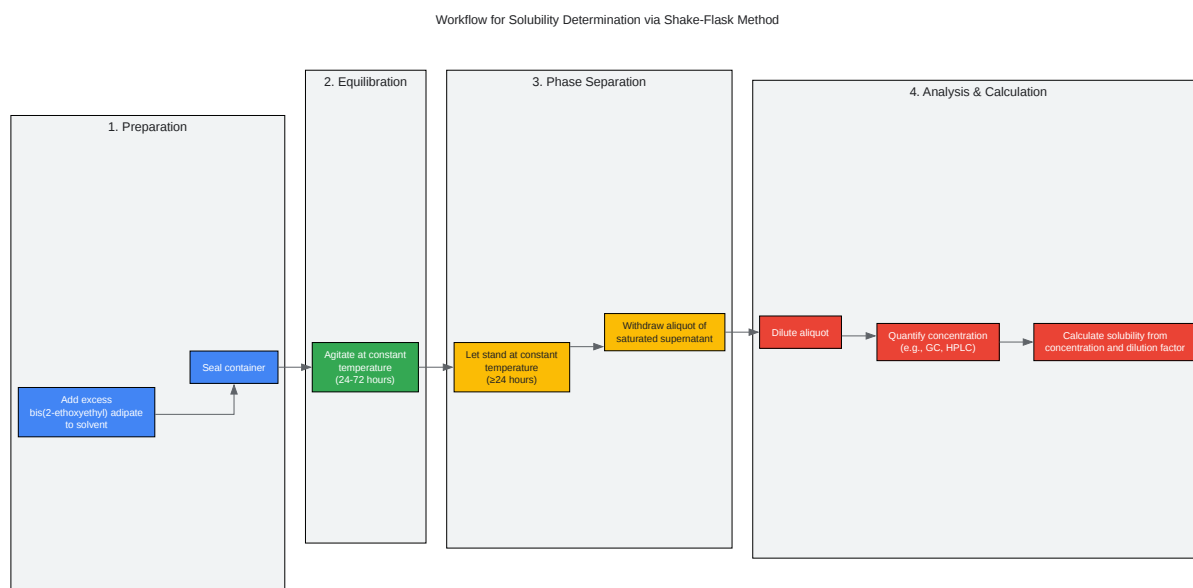
2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **bis(2-ethoxyethyl) adipate** to a known volume or mass of the selected solvent in a glass vial. The presence of a distinct second phase (undissolved solute) should be visible.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

- Agitate the mixtures for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.
- Phase Separation:
 - Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the complete separation of the two phases.
 - Carefully withdraw an aliquot from the supernatant (the solvent phase saturated with the solute). Ensure that no part of the undissolved solute phase is transferred. A syringe with a filter attachment can be used for this purpose. Centrifugation can also be employed to facilitate a cleaner separation.^[4]
- Quantification:
 - Accurately dilute the withdrawn aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
 - Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC or HPLC) to determine the precise concentration of **bis(2-ethoxyethyl) adipate**.
 - A calibration curve should be prepared by analyzing a series of standards of known **bis(2-ethoxyethyl) adipate** concentrations.
- Calculation:
 - Use the concentration obtained from the analytical measurement and the dilution factor to calculate the concentration of **bis(2-ethoxyethyl) adipate** in the original saturated solution.
 - Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

Visualizing the Experimental Workflow

The logical flow of the shake-flask method for solubility determination can be represented graphically.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(2-ethoxyethyl) adipate | C₁₄H₂₆O₆ | CID 7987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [Solubility of bis(2-ethoxyethyl) adipate in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086696#solubility-of-bis-2-ethoxyethyl-adipate-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com